![molecular formula C15H12N4 B14149130 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of pyridine, triazole, and quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free method using microwave irradiation has been developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazoloquinoline.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Substitution Products: Substituted quinoline derivatives.
科学的研究の応用
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline has been studied for its potential as an antiviral, antimicrobial, and anticancer agent . It has shown promising activity against various pathogens and cancer cell lines, making it a valuable compound in medicinal chemistry research.
作用機序
The compound’s mechanism of action involves intercalation into DNA, disrupting the DNA structure and inhibiting the replication of pathogens or cancer cells . It may also inhibit specific enzymes or receptors involved in disease pathways.
類似化合物との比較
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness: 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is unique due to its combined structural features of pyridine, triazole, and quinoline, which contribute to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C15H12N4 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
1-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H12N4/c1-2-6-13-11(4-1)7-8-14-17-18-15(19(13)14)12-5-3-9-16-10-12/h1-6,9-10H,7-8H2 |
InChIキー |
AGTMAYYRJCRYDO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NN=C(N2C3=CC=CC=C31)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
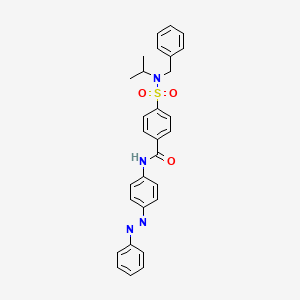
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B14149076.png)
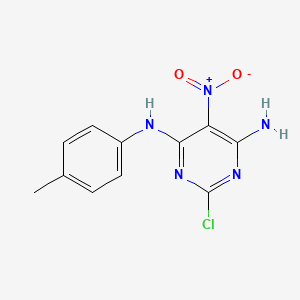
![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
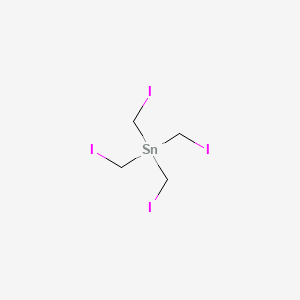
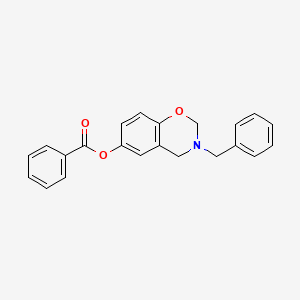
![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
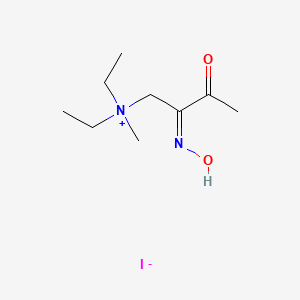
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)

